molecular formula C11H11ClFNO B15116030 N-(4-chloro-2-fluorophenyl)cyclobutanecarboxamide

N-(4-chloro-2-fluorophenyl)cyclobutanecarboxamide

Cat. No.: B15116030
M. Wt: 227.66 g/mol
InChI Key: VARGSAVSMZSWIH-UHFFFAOYSA-N
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Description

N-(4-chloro-2-fluorophenyl)cyclobutanecarboxamide is a chemical compound with the molecular formula C10H9ClFNO and a molecular weight of 213.64 g/mol . This compound is characterized by the presence of a cyclobutanecarboxamide group attached to a 4-chloro-2-fluorophenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Properties

Molecular Formula

C11H11ClFNO

Molecular Weight

227.66 g/mol

IUPAC Name

N-(4-chloro-2-fluorophenyl)cyclobutanecarboxamide

InChI

InChI=1S/C11H11ClFNO/c12-8-4-5-10(9(13)6-8)14-11(15)7-2-1-3-7/h4-7H,1-3H2,(H,14,15)

InChI Key

VARGSAVSMZSWIH-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(=O)NC2=C(C=C(C=C2)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-fluorophenyl)cyclobutanecarboxamide typically involves the reaction of 4-chloro-2-fluoroaniline with cyclobutanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-fluorophenyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

N-(4-chloro-2-fluorophenyl)cyclobutanecarboxamide is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein binding.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-fluorophenyl)cyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-chloro-2-fluorophenyl)cyclobutanecarboxamide include:

Uniqueness

This compound is unique due to the specific positioning of the chlorine and fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research applications .

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